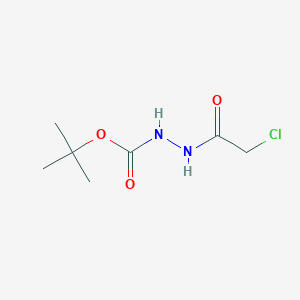![molecular formula C13H10N2OS B2736425 (E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile CAS No. 900019-56-9](/img/structure/B2736425.png)
(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-thienyl)-2-propenenitrile, also known as MTPT, is an organic compound of the thienyl class that has been studied for its potential applications in synthetic organic chemistry. MTPT is a versatile platform for the synthesis of a variety of compounds and has been used in various research studies.
Applications De Recherche Scientifique
Antimicrobial Applications
A study described the synthesis and antimicrobial evaluation of thienopyrimidine derivatives, showcasing the potential of related compounds in creating antimicrobial agents. The research involved annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety through a series of chemical reactions, resulting in compounds that exhibited pronounced antimicrobial activity (Bhuiyan et al., 2006).
Anticancer Activity
Another study focused on the microwave-assisted synthesis of polysubstituted 4H-Pyran derivatives, including the use of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, demonstrating a one-pot procedure that yielded compounds with significant anticancer activity against different human cancer cell lines (Hadiyal et al., 2020).
Synthetic Methodologies
Research into hexahydro-2H-thieno[2,3-c]pyrrole derivatives showcased the compound as a low molecular weight polar scaffold useful in the search for new drugs. The study developed practical syntheses for derivatives of this scaffold, highlighting the potential to generate libraries of 3D-shaped molecules for drug discovery (Yarmolchuk et al., 2011).
Novel Compound Synthesis
Explorations in pyrrole chemistry have led to the synthesis of 2-pyrrolecarbonitrile and its nitration products, illustrating the versatility of related compounds in synthesizing novel organic molecules. This research provides insight into the directing effects of the 2-cyano group during nitration in the pyrrole series (Anderson, 1959).
Propriétés
IUPAC Name |
(E)-2-(1-methylpyrrole-2-carbonyl)-3-thiophen-3-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c1-15-5-2-3-12(15)13(16)11(8-14)7-10-4-6-17-9-10/h2-7,9H,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKDYLHNTXLSTL-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)C(=CC2=CSC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)/C(=C/C2=CSC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)

![Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2736350.png)



![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736357.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2736358.png)

![4-[(cyclopropylamino)methyl]-N-methylbenzamide hydrochloride](/img/structure/B2736361.png)
![2-chloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2736362.png)
![2-[6-fluoro-3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2736363.png)
